N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride
Overview
Description
N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride is a useful research compound. Its molecular formula is C9H18ClNO2 and its molecular weight is 207.7 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
It’s known that amines can act as nucleophiles, reacting with various electrophiles . This suggests that the compound might interact with its targets through nucleophilic reactions, leading to changes in the target molecules.
Biochemical Pathways
Amines are known to participate in various biochemical reactions, including the suzuki–miyaura coupling reaction . This reaction involves the formation of carbon-carbon bonds, which is a crucial process in organic synthesis .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of N-Cyclopentyl-amino-acetic acid ethyl ester hydrochloride . For instance, the reactivity of amines can be influenced by the pH of the environment .
Properties
IUPAC Name |
ethyl 2-(cyclopentylamino)acetate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2.ClH/c1-2-12-9(11)7-10-8-5-3-4-6-8;/h8,10H,2-7H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MZMLCCHUZDNREB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CNC1CCCC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10517856 | |
Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
84126-69-2 | |
Record name | Ethyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10517856 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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